N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that features a complex structure combining an indole moiety, a tetraazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The brominated indole is reacted with an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.
Synthesis of the Tetraazole Ring: The tetraazole ring is formed by reacting a nitrile with sodium azide under acidic conditions.
Coupling to Benzamide: Finally, the tetraazole and indole derivatives are coupled to a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound, potentially affecting the tetraazole or benzamide groups.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole and tetraazole moieties are known to interact with various biological targets, making this compound a candidate for the development of new therapeutic agents.
Medicine
In medicine, research is focused on the compound’s potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with specific enzymes and receptors in the body makes it a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the indole and tetraazole rings.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to tryptophan-binding sites, while the tetraazole ring can mimic phosphate groups, allowing the compound to interfere with various biochemical pathways. This dual interaction capability makes it effective in modulating biological activities and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Lacks the methyl group on the tetraazole ring, which may influence its binding affinity and specificity.
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of both a brominated indole and a methylated tetraazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H17BrN6O |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17BrN6O/c1-13-22-23-24-26(13)17-4-2-3-15(11-17)19(27)21-8-10-25-9-7-14-5-6-16(20)12-18(14)25/h2-7,9,11-12H,8,10H2,1H3,(H,21,27) |
InChI Key |
IJDFGGLEIQEBCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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